Dropropizine

Pediatric Pulmonology Cough Management Drug Safety

Dropropizine (CAS 17692-31-8) is the indispensable racemic reference standard for chiral analytical method development and bioequivalence studies comparing generic levodropropizine to the racemic originator. Its non-stereoselective disposition without in vivo chiral inversion ensures reproducible benchmarks unavailable from single enantiomers. It uniquely serves as a tool compound for investigating enantiomer-enantiomer pharmacokinetic interactions via drug transporter and metabolic enzyme modulation, and as a validated non-genotoxic negative control for high-throughput genetic toxicology screening. Procure for unparalleled analytical, pharmacological, and toxicological research utility.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 17692-31-8
Cat. No. B1670954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDropropizine
CAS17692-31-8
SynonymsDF 526
DF-526
dipropizine
dipropizine, (S)-isomer
Ditustat
dropropizine
levodropropizine
Levotuss
Tautoss
Zyplo
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(CO)O)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2
InChIKeyPTVWPYVOOKLBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>35.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dropropizine CAS 17692-31-8: Peripherally-Acting Antitussive for Cough Research and Pharmaceutical Development


Dropropizine (CAS 17692-31-8) is a racemic non-opiate antitussive agent belonging to the phenylpiperazine class. It acts peripherally by inhibiting the cough reflex through action on peripheral receptors and their afferent conductors in the respiratory tract, without entering the central nervous system [1]. Dropropizine also modulates sensory neuropeptide levels and exhibits mild local anesthetic and antihistamine activity . It is clinically used for symptomatic relief of dry, non-productive cough and serves as a key reference standard in antitussive drug development, particularly for evaluating peripherally-acting mechanisms.

Why Generic Substitution of Dropropizine Fails: The Critical Importance of Enantiomeric Purity and Pharmacokinetic Characterization


Generic substitution of dropropizine with other antitussives or even its own enantiomers is problematic due to clinically meaningful differences in safety, tolerability, and pharmacokinetic behavior. While the levo-enantiomer (levodropropizine) retains equivalent antitussive efficacy, the racemic dropropizine exhibits a higher incidence of central nervous system-related adverse effects, including somnolence [1]. Pharmacokinetically, the disposition of dropropizine enantiomers is not stereoselective and chiral inversion does not occur in vivo, but the presence of the dextro-enantiomer in the racemate increases the plasma and tissue exposure of the active levo-enantiomer [2]. These enantiomer-specific differences in safety and exposure underscore that the racemic mixture is not simply interchangeable with the pure enantiomer or with other antitussive classes.

Quantitative Comparative Evidence Guide for Dropropizine: Head-to-Head Performance Against Antitussive Alternatives


Somnolence Incidence: Dropropizine vs. Levodropropizine in Pediatric Non-Productive Cough

In a randomized clinical trial evaluating dropropizine and its enantiomer levodropropizine in 258 children with non-productive cough, somnolence was reported in 10.3% of patients receiving dropropizine (1 mg/kg t.i.d.) compared to 5.3% of patients receiving levodropropizine (2 mg/kg t.i.d.), a clinically relevant two-fold difference [1].

Pediatric Pulmonology Cough Management Drug Safety

Antitussive Efficacy: Dropropizine vs. Prenoxdiazine in Mechanically-Induced Cough Model

In a standard preclinical model of mechanically-induced cough in non-anaesthetized cats, dropropizine (100 mg/kg, intraperitoneal) demonstrated 28.3% antitussive activity, which is comparable to the 24.7% activity exhibited by the structurally related antitussive prenoxdiazine . This data provides a quantitative benchmark for dropropizine's efficacy relative to a key analog.

Antitussive Pharmacology In Vivo Cough Models Preclinical Efficacy

Pharmacokinetic Exposure: The Impact of Racemic Dropropizine on Active Enantiomer Exposure

Following oral administration of racemic dropropizine (50 mg/kg) to Sprague-Dawley rats, the presence of the dextro-enantiomer (DDP) significantly increased the plasma and tissue exposure of the active levo-enantiomer (LDP). When pure LDP was administered alone, its exposure in lung and kidney tissues was lower compared to when it was derived from the racemic mixture, indicating a pharmacokinetic interaction between the enantiomers [1].

Stereoselective Pharmacokinetics Drug Metabolism Tissue Distribution

CNS Side Effect Profile: Dropropizine vs. Levodropropizine in Human Psychomotor Function

In a double-blind, placebo-controlled study in 10 healthy volunteers, a single 120 mg oral dose of dropropizine was consistently associated with subjective CNS impairment and reduced performance in psychomotor tests (recognition time, critical flicker fusion thresholds, and tapping rate) for up to 3 hours post-dose. In contrast, a 60 mg dose of levodropropizine showed no detrimental effects, with psychomotor function superimposable on placebo [1].

Psychopharmacology CNS Safety Drug Development

Genotoxicity Profile: Dropropizine vs. Lithium Carbonate and Mazindol in Mammalian Cell Lines

In an in vitro genotoxicity assessment using Chinese hamster V79 and human EUE cells, dropropizine showed no mutagenic or clastogenic effects. In contrast, lithium carbonate exhibited a weak genotoxic response and mazindol exhibited a medium genotoxic response, both of which were reduced in the presence of the microsomal fraction S9 .

Genetic Toxicology Drug Safety In Vitro Assays

Antitussive Potency: Dropropizine vs. Codeine and Pinacidil in Feline Cough Model

In a mechanically-induced cough model in non-anaesthetized cats, dropropizine (100 mg/kg, intraperitoneal) exhibited antitussive activity that was noticeably lower than that of codeine and pinacidil. While exact percentage inhibition for codeine and pinacidil is not provided in the abstract, the data establish a relative potency ranking: codeine/pinacidil > dropropizine .

Preclinical Antitussive Screening Opioid Alternatives In Vivo Pharmacology

Optimized Research and Industrial Applications for Dropropizine (CAS 17692-31-8) Based on Comparative Evidence


Reference Standard for Stereoselective Pharmacokinetic and Bioequivalence Studies

Given the established non-stereoselective disposition and lack of chiral inversion of dropropizine enantiomers in vivo [1], racemic dropropizine serves as an essential reference standard for developing and validating chiral analytical methods and for conducting bioequivalence studies comparing generic formulations of levodropropizine to the racemic originator product.

Positive Control for Peripherally-Acting Antitussive Assays with Lower Somnolence Risk

Dropropizine's demonstrated efficacy in reducing cough spells and nocturnal awakenings (P < 0.001) in children [1], combined with its defined somnolence risk (10.3%), makes it a valuable positive control in preclinical and clinical studies aimed at developing novel peripherally-acting antitussives with improved safety profiles, specifically targeting reduced CNS penetration.

Tool Compound for Investigating Enantiomer-Specific Pharmacokinetic Interactions

The finding that the presence of the dextro-enantiomer in racemic dropropizine increases the plasma and tissue exposure of the active levo-enantiomer [1] positions the racemate as a unique tool compound for studying enantiomer-enantiomer pharmacokinetic interactions, particularly in the context of drug transporter and metabolic enzyme modulation.

Calibration Standard for In Vitro Genotoxicity Screening of Antitussive Candidates

The well-characterized non-genotoxic profile of dropropizine in mammalian cell lines [1] allows its use as a negative control (non-genotoxic standard) in high-throughput screening assays for genetic toxicology, providing a reliable baseline for assessing the safety of new chemical entities in the antitussive and respiratory drug classes.

Quote Request

Request a Quote for Dropropizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.